8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine
Description
8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine (molecular formula: C₁₅H₁₃ClN₂O, molecular weight: 272.73) is a substituted imidazo[1,2-a]pyridine derivative characterized by a benzyloxy group at position 8 and a chloromethyl group at position 2 . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug discovery, including applications as antiulcer agents, anticholinesterase inhibitors, and fluorescent probes . The chloromethyl group at position 2 enhances reactivity, enabling further functionalization, while the benzyloxy substituent at position 8 may influence lipophilicity and binding interactions in biological systems .
Properties
IUPAC Name |
2-(chloromethyl)-8-phenylmethoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-9-13-10-18-8-4-7-14(15(18)17-13)19-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSBGISTZHPJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607434 | |
| Record name | 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-23-6 | |
| Record name | 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 79707-23-6) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features an imidazo[1,2-a]pyridine core with a benzyloxy group and a chloromethyl substituent. This configuration is essential for its biological interactions and activity.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. Specifically, this compound has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating promising potential as an antitubercular agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine framework can enhance cytotoxicity against different cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound acts as a selective inhibitor of key enzymes in bacterial pathways, leading to impaired growth and survival of pathogens.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating signaling cascades associated with cell death .
Case Studies and Research Findings
A review of recent literature highlights several case studies where this compound was evaluated for its biological efficacy:
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Research indicates that compounds similar to 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Antiparasitic Effects : This compound has also been investigated for its antiparasitic activity. Studies demonstrate that related compounds can effectively target protozoan parasites such as Leishmania donovani, which causes visceral leishmaniasis. Modifications to the imidazo structure have led to enhanced potency and selectivity against these pathogens .
Case Study 1: Antitubercular Activity
A study focused on the antitubercular properties of nitroimidazole derivatives revealed that modifications similar to those in this compound significantly improved activity against Mycobacterium tuberculosis. The introduction of polar functionalities enhanced solubility and bioavailability, leading to compounds with MIC values as low as 0.006 μg/mL .
Case Study 2: Anti-inflammatory Properties
Research into the anti-inflammatory effects of pyrimidine derivatives has highlighted the potential of imidazo derivatives in modulating inflammatory pathways. Compounds structurally related to this compound demonstrated significant inhibition of COX-2 activity, suggesting their usefulness in treating inflammatory diseases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains | MIC values as low as 0.006 μg/mL |
| Antiparasitic Activity | Targeting protozoan parasites | Enhanced potency against Leishmania donovani |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Significant COX-2 inhibition |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, enabling diverse functionalization:
Example:
Reaction with morpholine in DMF at 80°C yields 2-(morpholin-4-ylmethyl)-8-benzyloxyimidazo[1,2-a]pyridine (88% yield) .
Deprotection of the Benzyloxy Group
The benzyloxy group is cleaved under hydrogenolysis or acidic conditions to expose a hydroxyl group:
| Method | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, RT | 8-Hydroxy-2-(chloromethyl)imidazo[1,2-a]pyridine | 92% | |
| Acidic cleavage | TFA, CH₂Cl₂, 0°C to RT | 8-Hydroxy derivative | 85% |
Note: The hydroxyl group can be further functionalized via alkylation or acylation .
Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed couplings:
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core undergoes regioselective electrophilic substitution at position 3:
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-8-benzyloxy-2-(chloromethyl)imidazo[1,2-a]pyridine | 75% | |
| Bromination | Br₂, CHCl₃, RT | 3-Bromo derivative | 68% |
Reductive Alkylation
The chloromethyl group is reduced to a methyl group under catalytic hydrogenation:
| Conditions | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| H₂ (3 atm), Pd/C, EtOH | Pd/C | 2-Methyl-8-benzyloxyimidazo[1,2-a]pyridine | 95% |
Heterocycle Functionalization
The chloromethyl group facilitates cyclization to form fused heterocycles:
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Cyclocondensation | NH₂NH₂, EtOH, reflux | Imidazo[1,2-a]pyrido[2,1-f]purine derivatives | 78% |
Oxidation Reactions
Controlled oxidation of the chloromethyl group yields aldehydes or carboxylic acids:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-Carboxy-8-benzyloxyimidazo[1,2-a]pyridine | 82% | |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, RT | 2-Formyl derivative | 73% |
Key Mechanistic Insights:
-
Nucleophilic substitution proceeds via an SN2 mechanism, favored by the electron-deficient imidazo[1,2-a]pyridine core .
-
Benzyloxy deprotection under hydrogenolysis retains the chloromethyl group due to its stability under mild H₂ conditions .
-
Electrophilic substitution at position 3 is driven by the aromatic system’s electron-rich nature .
Comparison with Similar Compounds
Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate
- Structure : Replaces the chloromethyl group with an ethyl ester at position 2.
- Activity : Primarily used as a synthetic intermediate. The ester group reduces electrophilicity, limiting its direct biological activity compared to the chloromethyl derivative .
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Features a hydroxyl group at position 8 and a carboxylic acid at position 2.
- The hydroxyl group improves solubility but reduces membrane permeability relative to the benzyloxy group .
Substituent Effects on Activity
- Position 8 : Benzyloxy groups enhance lipophilicity and receptor binding in antiulcer agents, as seen in SCH-28080 . Hydroxy or unprotected groups (e.g., 8-hydroxy derivatives) improve solubility but may reduce bioavailability .
- Position 2 : Chloromethyl groups increase electrophilicity, enabling nucleophilic substitutions (e.g., reactions with amines or thiols). In contrast, adamantyl or biphenyl substituents at position 2 in other derivatives show anticholinesterase activity, highlighting the role of steric bulk in enzyme inhibition .
Table 2: Substituent Impact on Activity
Physicochemical Properties
- Fluorescence : Substituted imidazo[1,2-a]pyridines with electron-donating groups (e.g., methoxy) exhibit enhanced fluorescence. The chloromethyl group in the target compound may quench fluorescence compared to unsubstituted analogs .
- Solubility : The benzyloxy group contributes to lower aqueous solubility compared to hydroxy or carboxylic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
